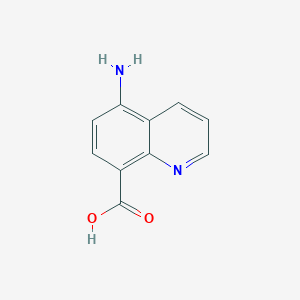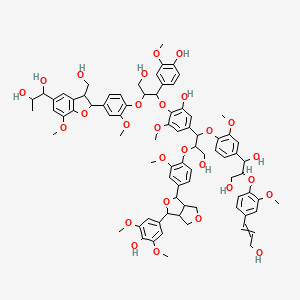
Lignin, organosolv
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lignin is a complex aromatic polymer found in the cell walls of plants, contributing to their structural integrity. Organosolv lignin is derived from lignocellulosic biomass through an organosolv process, which uses organic solvents to fractionate the biomass into its constituent components: cellulose, hemicellulose, and lignin. This method produces high-purity lignin with minimal contamination from other biomass components .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The organosolv process involves treating lignocellulosic biomass with organic solvents such as ethanol, methanol, or acetone, often in the presence of an acid or alkaline catalyst. The process typically operates at temperatures ranging from 100°C to 220°C and solvent concentrations between 30% and 70% . The choice of solvent and catalyst can significantly affect the yield and purity of the extracted lignin .
Industrial Production Methods: In industrial settings, the organosolv process is conducted in large reactors where the biomass is mixed with the solvent and catalyst. The mixture is heated to the desired temperature, allowing the lignin to dissolve into the solvent. The lignin-rich solution is then separated from the solid residue, and the solvent is recovered and recycled. The lignin is precipitated from the solution by adding water or another non-solvent, followed by filtration and drying .
Analyse Des Réactions Chimiques
Types of Reactions: Organosolv lignin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying lignin’s structure and properties for different applications .
Common Reagents and Conditions:
Major Products: The primary products of these reactions include various phenolic compounds, aldehydes, and alcohols, which can be further processed into value-added chemicals and materials .
Applications De Recherche Scientifique
Organosolv lignin has numerous applications in scientific research and industry:
Chemistry: It is used as a precursor for synthesizing aromatic chemicals and polymers.
Biology: Lignin’s antioxidant properties make it useful in developing bioactive compounds for pharmaceuticals.
Medicine: Lignin-derived materials are explored for drug delivery systems and tissue engineering.
Industry: Lignin is utilized in producing adhesives, coatings, and composite materials.
Mécanisme D'action
The organosolv process breaks the aryl ether bonds in lignocellulosic biomass, facilitating the separation of lignin from cellulose and hemicellulose . The mechanism involves the solubilization of lignin in the organic solvent, aided by the catalyst, which enhances the cleavage of chemical bonds within the lignin structure . This process results in high-purity lignin with preserved functional groups, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
Kraft Lignin: Derived from the kraft pulping process, it has a higher sulfur content and lower purity compared to organosolv lignin.
Soda Lignin: Produced using sodium hydroxide, it has a lower molecular weight and different functional group composition.
Uniqueness of Organosolv Lignin: Organosolv lignin is unique due to its high purity, low sulfur content, and preserved functional groups. These characteristics make it more suitable for applications requiring high-quality lignin, such as in the production of fine chemicals and advanced materials .
Propriétés
IUPAC Name |
1-[4-[1-[4-[2-[4-[5-(1,2-dihydroxypropyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propoxy]-3-hydroxy-5-methoxyphenyl]-3-hydroxy-2-[4-[4-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-2-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H92O28/c1-41(87)72(90)47-25-50-51(35-83)75(108-80(50)67(31-47)100-9)44-16-21-57(63(29-44)96-5)104-70(37-85)78(46-14-18-54(88)60(28-46)93-2)109-81-55(89)26-48(34-68(81)101-10)79(106-59-20-15-43(27-62(59)95-4)73(91)69(36-84)103-56-19-13-42(12-11-23-82)24-61(56)94-3)71(38-86)105-58-22-17-45(30-64(58)97-6)76-52-39-102-40-53(52)77(107-76)49-32-65(98-7)74(92)66(33-49)99-8/h11-22,24-34,41,51-53,69-73,75-79,82-92H,23,35-40H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYKESRENLAKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC2=C(C(=C1)OC)OC(C2CO)C3=CC(=C(C=C3)OC(CO)C(C4=CC(=C(C=C4)O)OC)OC5=C(C=C(C=C5OC)C(C(CO)OC6=C(C=C(C=C6)C7C8COCC8C(O7)C9=CC(=C(C(=C9)OC)O)OC)OC)OC1=C(C=C(C=C1)C(C(CO)OC1=C(C=C(C=C1)C=CCO)OC)O)OC)O)OC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H92O28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8068-03-9 |
Source


|
| Record name | Lignin, organosolv | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lignin, organosolv | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

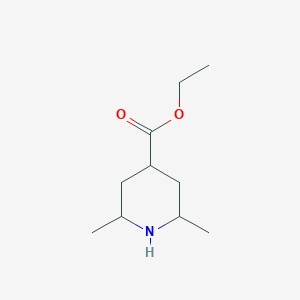
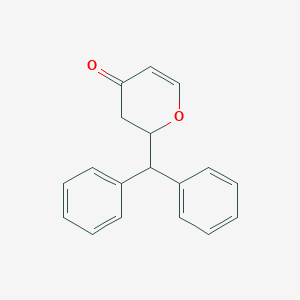
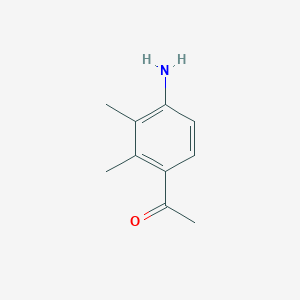
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3285528.png)
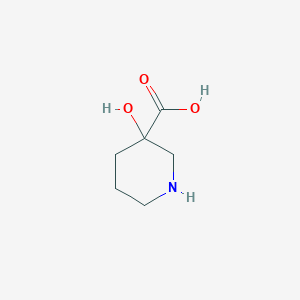


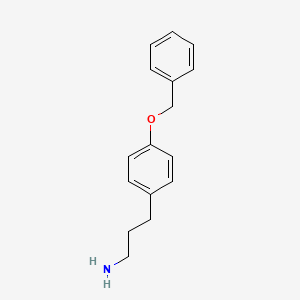
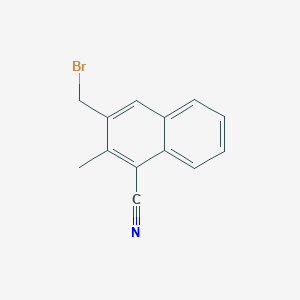
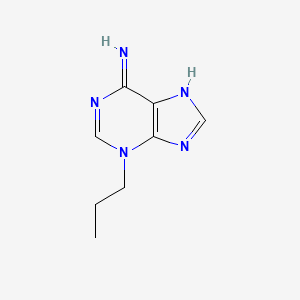

![5-Bromo-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B3285588.png)
